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(1R)-1-(4-
Compound Name: Fluorophenyl)propylamine

hydrochloride

Cat. No.: B591848

\ J

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific
literature on (1R)-1-(4-Fluorophenyl)propylamine hydrochloride. This document
summarizes key chemical properties, synthesis methodologies, analytical techniques for chiral
separation, and the known pharmacological profile of this compound, with a focus on its
interaction with monoamine transporters and enzymes.

Chemical and Physical Properties

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt. The presence of a
fluorine atom on the phenyl ring can significantly influence its physicochemical and
pharmacological properties, such as metabolic stability and binding affinity to biological targets.
[1][2][3] Basic information for this compound is summarized in the table below.
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Property Value Reference
CAS Number 1169576-95-7 [4]
Molecular Formula CoH13CIFN [4]
Molecular Weight 189.66 g/mol [4]

1R)-1-(4-fluorophenyl)propan-
IUPAC Name ( )_ ( P .y)p P [4]
1-amine;hydrochloride

] CC--INVALID-LINK--
Canonical SMILES [4]
Cl=CcC=C(F)C=C1.Cl

Synthesis and Chiral Separation

The synthesis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride can be approached
through enantioselective synthesis or by resolution of a racemic mixture. A common strategy for
the synthesis of the racemic amine involves the reductive amination of 4-fluoropropiophenone.

Experimental Protocol: General Reductive Amination

This protocol is a general method and may require optimization for the specific synthesis of 1-
(4-Fluorophenyl)propylamine.

Materials:
¢ 4-Fluoropropiophenone
e Amine source (e.g., ammonia or an ammonium salt)

e Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic
hydrogenation)[5]

e Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)[5]
e Acid (e.g., acetic acid) for imine formation catalysis[5]

e Hydrochloric acid (for hydrochloride salt formation)
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Procedure:

Dissolve 4-fluoropropiophenone and the amine source in the anhydrous solvent.

Add the acid catalyst and stir the mixture at room temperature to facilitate the formation of
the imine intermediate.

Introduce the reducing agent portion-wise while monitoring the reaction temperature.
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).

Quench the reaction carefully, for example, by adding a basic aqueous solution (e.g., 1N
NaOH).[5]

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSQa), and
concentrate in vacuo.[5]

Purify the crude amine by flash column chromatography.[5]

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a
solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride
salt.

Filter and dry the resulting solid to obtain 1-(4-Fluorophenyl)propylamine hydrochloride.

Chiral Separation

The separation of the enantiomers of halogen-substituted phenylpropylamines can be achieved

using chiral chromatography.

Experimental Protocol: Chiral High-Performance Liquid
Chromatography (HPLC)

This protocol is based on methods developed for similar compounds and may serve as a

starting point for the analysis of (1R)-1-(4-Fluorophenyl)propylamine.[6]
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Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Column: A polysaccharide-based chiral stationary phase (CSP) such as a Cyclobond |
column.[6]

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol
or isopropanol) as a modifier. The exact ratio will need to be optimized for baseline
separation.

Additives: In some cases, small amounts of an acidic or basic modifier (e.g., trifluoroacetic
acid or diethylamine) can improve peak shape and resolution.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength where the compound exhibits significant
absorbance (e.g., 254 nm).

Temperature: Ambient temperature.

Procedure:

Prepare a standard solution of the racemic 1-(4-Fluorophenyl)propylamine hydrochloride in
the mobile phase.

Inject the standard solution onto the chiral column.

Develop the chromatogram and identify the retention times of the two enantiomers.

Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between
the two enantiomeric peaks.

Once the method is optimized, it can be used to determine the enantiomeric purity of the
synthesized (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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